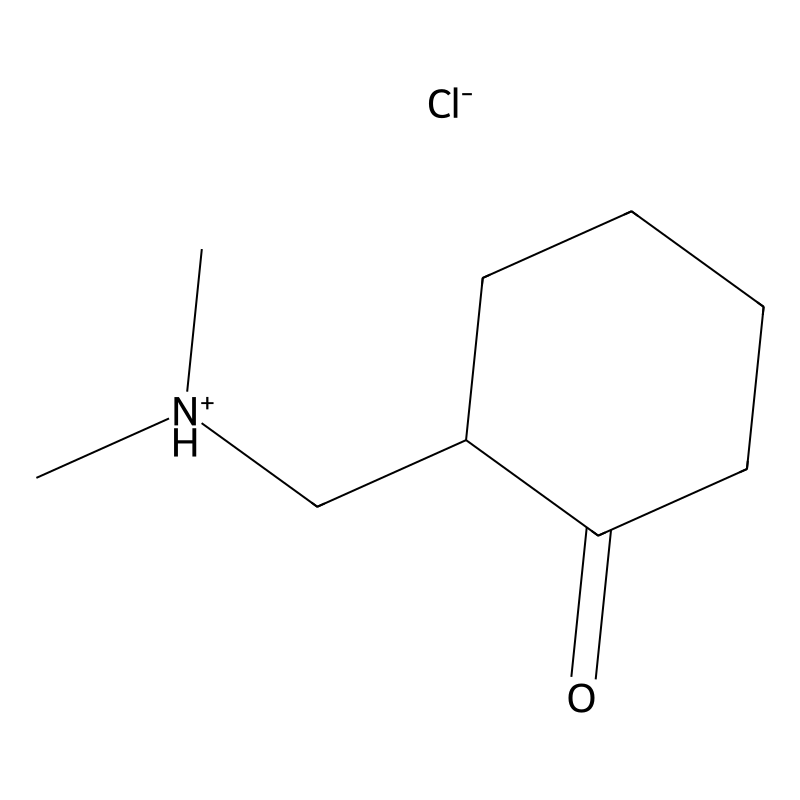

2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Synthesis and Characterization:

2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride (DMMCH) is an organic compound with the chemical formula C9H17NO HCl. It can be synthesized through various methods, including the Mannich reaction between cyclohexanone, formaldehyde, and dimethylamine []. Characterization of DMMCH typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity [].

Potential Applications:

Research suggests that DMMCH might possess various potential applications in scientific research, although its use is not yet widespread. Here are some reported areas of exploration:

- Organic Chemistry: DMMCH could serve as a building block for the synthesis of more complex organic molecules due to its functional groups (ketone and secondary amine) [].

- Medicinal Chemistry: Studies have investigated DMMCH's potential as a precursor for the development of new drugs, particularly those targeting the central nervous system. However, further research is necessary to determine its efficacy and safety for such applications.

- Material Science: DMMCH's potential use in the development of new materials, such as ion exchange resins or catalysts, is being explored. However, more research is needed in this area [].

2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride is a chemical compound with the molecular formula C₉H₁₈ClN₁O and a molecular weight of approximately 191.70 g/mol. It is classified as an impurity related to analgesics, particularly tramadol, and is often used in pharmaceutical research and development. This compound is known for its structural features, including a cyclohexanone ring and a dimethylaminomethyl group, which contribute to its unique properties and potential applications in medicinal chemistry .

Currently, there is no scientific literature available describing a specific mechanism of action for DMC hydrochloride.

As with any new compound, it is advisable to handle DMC hydrochloride with caution due to limited information on its safety profile. Standard laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a fume hood.

Here are some general safety considerations based on the functional groups:

- The amine group: Amines can be irritating to the skin and eyes.

- The hydrochloride salt: May be corrosive and can irritate skin and eyes.

- Nucleophilic Addition: The carbonyl group in the cyclohexanone moiety can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Acid-Base Reactions: The dimethylamino group can participate in protonation reactions under acidic conditions, influencing its solubility and reactivity.

- Reduction Reactions: The ketone can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.

Several synthesis methods have been reported for 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride:

- Alkylation of Cyclohexanone: Cyclohexanone can be alkylated using dimethylamine in the presence of a suitable base to form the desired compound.

- Reductive Amination: The reaction of cyclohexanone with formaldehyde and dimethylamine under reductive conditions can yield the hydrochloride salt.

- Direct Hydrochlorination: The hydrochloride form can be obtained by treating the free base with hydrochloric acid.

These methods highlight the versatility of synthetic routes available for producing this compound.

2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride is primarily utilized in:

- Pharmaceutical Research: As an impurity standard for quality control in tramadol production.

- Analytical Chemistry: Used in developing analytical methods for detecting related compounds in biological samples.

- Medicinal Chemistry: Investigated for potential analgesic properties and as a scaffold for designing new therapeutic agents.

Interaction studies involving 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride focus on its behavior in biological systems. Preliminary studies suggest that it may interact with opioid receptors due to its structural similarities with tramadol. Further research is needed to elucidate these interactions fully and understand their implications for drug development.

Several compounds share structural features with 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride. These include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tramadol | Phenolic structure, dual action (opioid/non-opioid) | Established analgesic with extensive clinical use |

| 1-Cyclohexanone | Simple ketone structure | Lacks amine functionality |

| Dimethylaminoacetophenone | Aromatic ring with dimethylamino group | Exhibits different pharmacological properties |

The uniqueness of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride lies in its specific combination of a cyclohexanone moiety and a dimethylamino group, which may confer distinct biological activities not present in simpler analogs or those lacking the cyclohexanone structure .

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 44 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 42 of 44 companies with hazard statement code(s):;

H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (95.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant